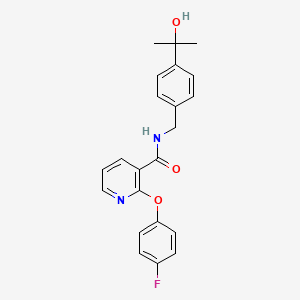
CP-85958
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-CP-85958 is a compound known for its role as a cysteinyl leukotriene antagonist. It has a molecular formula of C25H20FNO5S and a molecular weight of 465.49 g/mol . This compound is primarily used in scientific research and has shown potential in various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-CP-85958 involves the preparation of heterocyclic chromanols. The process begins with the formation of a quinoline class of leukotriene antagonists. The initial step involves the reduction of conformational mobility to fix the molecule in a bioactive conformer . The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of (+)-CP-85958 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: (+)-CP-85958 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are optimized to ensure the desired transformation of the compound .
Major Products Formed: The major products formed from these reactions include derivatives of (+)-CP-85958 with enhanced pharmacological activity. These derivatives are studied for their potential use in treating various diseases .
Scientific Research Applications
(+)-CP-85958 has a wide range of scientific research applications. It is primarily used in the study of leukotriene pathways and their role in inflammatory diseases such as asthma. The compound is also used in the development of new drugs targeting cysteinyl leukotriene receptors .
Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of (+)-CP-85958 involves its role as a cysteinyl leukotriene antagonist. It binds to cysteinyl leukotriene receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to inflammation . This mechanism makes it a potential candidate for treating inflammatory diseases such as asthma.
Comparison with Similar Compounds
- CP-80,798
- CP-199,330
- CP-199,331
Comparison: (+)-CP-85958 is unique in its selective inhibition of cysteinyl leukotriene receptors. Compared to similar compounds like CP-80,798, which is a balanced 5-lipoxygenase inhibitor and leukotriene D4 antagonist, (+)-CP-85958 is more selective in its action . This selectivity makes it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
134002-60-1 |
|---|---|
Molecular Formula |
C25H20FNO5S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[[(3R,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C25H20FNO5S/c26-17-4-7-22-20(10-17)27-23(33-22)13-31-18-5-6-21-19(11-18)24(28)16(12-32-21)9-14-2-1-3-15(8-14)25(29)30/h1-8,10-11,16,24,28H,9,12-13H2,(H,29,30)/t16-,24-/m1/s1 |
InChI Key |
RYSLZFOZDSIPHK-VOIUYBSRSA-N |
SMILES |
C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
134002-60-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-85958; CP85958; CP 85958; UNII-CU98Q2IL7P; (+)-Cp 85958. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)


![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)



